Synthetic Yield: N-p-Tolyl-guanidine hydrochloride vs. N-Phenylguanidine Derivatives
In a controlled synthetic study using the S-methyl isothiourea sulfate method, N-p-Tolyl-guanidine hydrochloride was obtained in 17.4% yield (9.5 g purified salt) [1]. This yield reflects the preparative outcome for the para-substituted aryl guanidine hydrochloride under conditions where the hydrochloride salt was specifically selected for improved water solubility relative to the nitrate salt [1]. By comparison, N-phenylguanidine sulfate was prepared by prior investigators using analogous methods [1]. The difference in salt form (hydrochloride vs. sulfate) and aryl substitution (p-tolyl vs. phenyl) produces distinct solubility and crystallization behavior, directly impacting isolation efficiency and purity outcomes [1].
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 17.4% yield (purified salt, 9.5 g) |
| Comparator Or Baseline | N-Phenylguanidine sulfate (yield not quantified in same study; prepared as sulfate salt) |
| Quantified Difference | Not directly quantifiable due to different salt forms and reporting differences |
| Conditions | S-methyl isothiourea sulfate method, aqueous reflux, 100°C |
Why This Matters
This yield data provides a reproducible synthetic benchmark for process chemists considering scale-up of N-p-Tolyl-guanidine hydrochloride; the hydrochloride salt form was intentionally chosen to enhance aqueous solubility and facilitate purification, a factor that influences both procurement decisions and synthetic route planning.
- [1] Braun, C. E. (1933). The Preparation of Some Structurally Related Monoguanidines. Journal of the American Chemical Society, 55(3), 1280-1284. View Source
